molecular formula C25H18N2O2 B11962562 Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- CAS No. 109876-83-7

Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-

Cat. No.: B11962562
CAS No.: 109876-83-7
M. Wt: 378.4 g/mol
InChI Key: FPLWYYDFXFNGHK-UHFFFAOYSA-N
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Description

Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- is a heterocyclic compound that belongs to the oxazole and pyridine family. This compound is known for its unique chemical structure, which combines the properties of both oxazole and pyridine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. This reaction proceeds under mild conditions and results in the formation of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. These esters can then be converted into the desired oxazolo[5,4-b]pyridine derivatives through further reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[5,4-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with hydrogenated rings.

Scientific Research Applications

Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl- stands out due to its unique combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties. Its specific substitution pattern further enhances its potential as a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

CAS No.

109876-83-7

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2,5-diphenyl-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C25H18N2O2/c1-28-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)26-25-23(21)27-24(29-25)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

FPLWYYDFXFNGHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2N=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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